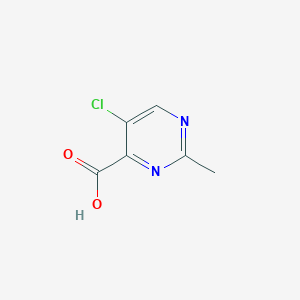

5-Chloro-2-methylpyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

5-chloro-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFRUIYIXKKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350285 | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-47-4 | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C6H5ClN2O2

- Molecular Weight : 172.57 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits significant biological activities, primarily as an enzyme inhibitor and antimicrobial agent. Its structural components facilitate interactions with various biological targets, leading to therapeutic potential in several areas:

- Antimicrobial Properties : Studies suggest that this compound and its derivatives possess activity against various pathogens, indicating potential for developing new antibiotics.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can modulate cellular processes, making it a candidate for pharmacological applications .

- Antiviral Activity : Preliminary research indicates potential antiviral properties, particularly against human cytomegalovirus (HCMV), where analogs of this compound demonstrated moderate inhibitory effects .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The chlorine substituent and carboxylic acid group enhance binding affinity to target enzymes, potentially inhibiting their activity and affecting downstream signaling pathways.

- Cellular Modulation : By inhibiting kinases involved in cell proliferation and inflammation, this compound may exert anti-inflammatory and anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound Variant | IC50 (μM) | Target Enzyme |

|---|---|---|

| Base Compound | - | - |

| Methyl Derivative | 14.4 | HCMV pUL89-C |

| Ester Variant | 22.8 | HCMV pUL89-C |

The SAR studies reveal that modifications to the pyrimidine structure can significantly impact the potency and specificity of the compound against various targets. For instance, substituting different groups at specific positions on the pyrimidine ring can enhance or diminish biological activity .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral potential against HCMV, several analogs derived from this compound were evaluated. The carboxylic acid subtype exhibited better overall potency compared to esters and amides, demonstrating significant inhibition at concentrations around 14.4 μM without notable cytotoxicity .

- Antimicrobial Activity : Research indicated that derivatives of this compound showed promising antimicrobial effects against various bacterial strains. These findings support the hypothesis that modifications to the core structure can lead to enhanced antibacterial properties.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

5-Chloro-2-methylpyrimidine-4-carboxylic acid has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that this compound and its derivatives possess anticancer properties. For instance, certain derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be transformed into more complex structures through reactions such as nucleophilic substitution, acylation, and condensation reactions. These transformations allow for the development of novel compounds with enhanced biological activity .

Synthesis of Heterocyclic Compounds

this compound is utilized in the synthesis of heterocyclic compounds, which are crucial in drug discovery. For example, it can be reacted with different amines or isocyanates to produce pyrimidine-based derivatives that exhibit a range of pharmacological activities .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives derived from this compound. These compounds have shown significant radical scavenging activity, which is essential for protecting cells from oxidative stress. The antioxidant efficacy can be measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher activity correlates with better protective effects against oxidative damage .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial properties | Derivatives exhibited significant inhibition against resistant bacterial strains. |

| Study 2 | Investigation of anticancer effects | Certain derivatives induced apoptosis in cancer cells through specific signaling pathway modulation. |

| Study 3 | Synthesis of novel heterocycles | Successful transformation into pyrimidine-based compounds with diverse biological activities. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Substituent-Based Comparison

Key Insights :

Positional Isomerism

Table 2: Positional Isomer Comparison

Key Insights :

Functional Group Modifications

Table 3: Functional Group Comparison

Key Insights :

- The piperidine derivative (CAS 890094-31-2) demonstrates how replacing the carboxylic acid with a cyclic amine can improve pharmacokinetic properties .

- Co-crystallization with succinic acid () illustrates the role of carboxylic acid groups in forming hydrogen-bonded motifs, relevant to drug formulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-methylpyrimidine-4-carboxylic acid in academic research?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:

- Condensation : Reaction of substituted pyrimidine precursors (e.g., 5-chloro-2-methylpyrimidine) with carboxylic acid derivatives under palladium-catalyzed conditions to introduce the carboxyl group .

- Functionalization : Post-synthetic modifications, such as sulfonation or halogenation, to enhance reactivity. For example, highlights the use of substituents like sulfonyl groups in analogous pyrimidine carboxylates, requiring controlled reaction conditions (e.g., DMF solvent, 80°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% required for most studies) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methyl at C2, chloro at C5). Key signals include δ ~2.5 ppm (CH₃) and δ ~160 ppm (C=O) .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 201.6) .

Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO are preferred for dissolution due to the compound’s limited aqueous solubility (<1 mg/mL in water).

- pH adjustment : Solubility improves in alkaline conditions (pH >10) via deprotonation of the carboxylic acid group. Use 0.1M NaOH for stock solutions .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during functionalization of this compound?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., Gaussian09) to predict reactive sites and validate experimental outcomes. For instance, the C4 carboxyl group may sterically hinder electrophilic substitution at C6 .

- Isotopic labeling : Use ¹³C-labeled analogs to track reaction pathways and confirm regiochemical outcomes via NMR .

- Controlled reaction screening : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (e.g., THF vs. toluene) to optimize selectivity .

Q. What strategies mitigate degradation of this compound under long-term storage or reaction conditions?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. notes that pyrimidine derivatives degrade via hydrolysis of the chloro substituent; thus, storage at -20°C under nitrogen is advised .

- Protective group chemistry : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent decarboxylation during high-temperature reactions .

Q. How can researchers resolve discrepancies in biological activity data for analogs of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl, chloro → fluoro) and test against target enzymes (e.g., kinases). demonstrates that trifluoromethyl groups enhance bioactivity in similar heterocycles .

- Crystallography : Co-crystallize the compound with target proteins (e.g., using X-ray diffraction, as in ) to identify binding modes and explain potency variations .

Methodological Best Practices

Q. What analytical techniques are critical for validating synthetic intermediates of this compound?

- Answer :

- TLC : Monitor reaction progress using silica plates and UV visualization (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- DSC : Detect polymorphic forms or impurities affecting crystallization behavior .

Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。